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Introduction

Pameton is a combination drug formulation typically containing Paracetamol (acetaminophen)
and Methocarbamol. Paracetamol is a widely used analgesic and antipyretic agent, while
Methocarbamol is a central muscle relaxant. The simultaneous determination of these two
components in pharmaceutical formulations is crucial for quality control and to ensure
therapeutic efficacy. This document provides detailed application notes and protocols for the
spectrophotometric determination of Paracetamol and Methocarbamol in a combined dosage
form.

Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for the
guantification of active pharmaceutical ingredients (APIs). The methods detailed below are
based on the principle that each component has a unique absorption spectrum in the ultraviolet
(UV) region. By utilizing various spectrophotometric techniques, including derivative
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spectroscopy, the overlapping spectra of Paracetamol and Methocarbamol can be resolved for

their simultaneous determination.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric

analysis of Paracetamol and Methocarbamol based on established methods.

Table 1. Spectrophotometric Method Parameters for Paracetamol (PAR) and Methocarbamol

(MET)

Parameter Paracetamol (PAR)

Methocarbamol
(MET)

Reference

Wavelength for First
Derivative Amplitude 243.0 nm

Measurement

230.3 nm [11[2]

Linearity Range
(Derivative 2 - 30 pg/mL
Spectrophotometry)

2 - 36 pg/mL [1112]

Detection Limit (LOD)
(Derivative 0.097 pg/mL
Spectrophotometry)

0.079 pg/mL [112]

Quantification Limit
(LOQ) (Derivative 0.573 pg/mL
Spectrophotometry)

1.717 pg/mL [1][2]

Linearity Range
(Chemometric 1.6 - 13 pg/mL

Techniques)

5-120 pg/mL [3]

Table 2: General UV Spectrophotometric Data for Individual Components
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Typical Absorption

Component Common Solvents .
Maximum (Amax)
Methanol, Phosphate Buffer,
Paracetamol (PAR) ~243 nm, 246 nm
Water
Methocarbamol (MET) Methanol, Acetone/0.1N NaOH  ~267 nm

Experimental Protocols
Method 1: Ratio Spectra Derivative Spectrophotometry

This method is based on the use of the first derivative of the ratio spectra, which allows for the
simultaneous determination of Paracetamol and Methocarbamol even in the presence of
spectral overlap.[1][2]

3.1.1. Instrumentation and Reagents

o UV-Visible Spectrophotometer (double beam) with a 1 cm quartz cuvette.
e Methanol (analytical grade).

o Paracetamol reference standard.

» Methocarbamol reference standard.

e Pameton tablets.

3.1.2. Preparation of Standard Solutions

o Paracetamol Stock Solution (100 pg/mL): Accurately weigh 10 mg of Paracetamol reference
standard and dissolve it in a 100 mL volumetric flask with methanol.

o Methocarbamol Stock Solution (100 pg/mL): Accurately weigh 10 mg of Methocarbamol
reference standard and dissolve it in a 100 mL volumetric flask with methanol.

o Working Standard Solutions: Prepare a series of working standard solutions by appropriate
dilution of the stock solutions with methanol to obtain concentrations within the linearity
range (e.g., 2-30 pg/mL for PAR and 2-36 pg/mL for MET).[1][2]
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3.1.3. Preparation of Sample Solution

» Weigh and finely powder at least 20 Pameton tablets to get a homogenous sample.

o Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight
and transfer it to a 100 mL volumetric flask.

o Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete
dissolution of the active ingredients.

 Dilute to the mark with methanol and mix well.
« Filter the solution through a suitable filter paper.

» Make further dilutions with methanol to bring the concentration of both drugs within their
respective linearity ranges.

3.1.4. Spectrophotometric Measurement

e Record the absorption spectra of the standard and sample solutions from 200 to 400 nm
against methanol as a blank.

o To determine Paracetamol, divide the absorption spectrum of the mixed standard or sample
solution by a standard spectrum of Methocarbamol.

» Calculate the first derivative of the resulting ratio spectrum.

o Measure the amplitude of the first derivative at 243.0 nm for the determination of
Paracetamol.[1][2]

o To determine Methocarbamol, divide the absorption spectrum of the mixed standard or
sample solution by a standard spectrum of Paracetamol.

o Calculate the first derivative of this ratio spectrum.

o Measure the amplitude of the first derivative at 230.3 nm for the determination of
Methocarbamol.[1][2]
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» Construct calibration curves by plotting the derivative amplitudes against the corresponding
concentrations of the standard solutions.

o Determine the concentrations of Paracetamol and Methocarbamol in the sample solution
from their respective calibration curves.

Method 2: Chemometric-Assisted Spectrophotometry

This method utilizes chemometric techniques such as Classical Least-Squares (CLS), Principal
Component Regression (PCR), and Partial Least-Squares (PLS) to resolve the overlapping
spectra of Paracetamol and Methocarbamol.[3][4]

3.2.1. Instrumentation and Software
o UV-Visible Spectrophotometer (double beam) with a 1 cm quartz cuvette.

o Software capable of performing chemometric calculations (e.g., MATLAB with a suitable
toolbox, NCSS).

» Methanol (analytical grade).
3.2.2. Preparation of Calibration and Validation Sets

o Prepare stock solutions of Paracetamol and Methocarbamol in methanol as described in
section 3.1.2.

o Create a calibration set of binary mixtures with varying concentrations of Paracetamol and
Methocarbamol within the specified range (e.g., 1.6 — 13 pg/mL for PAR and 5 — 120 pg/mL
for MET).[3]

e Prepare a separate validation set of binary mixtures with known concentrations of both drugs
to evaluate the predictive ability of the chemometric models.

3.2.3. Spectrophotometric Measurement

o Record the zero-order absorption spectra of all solutions in the calibration and validation sets
between 240.0 — 290.0 nm at 5 nm intervals for CLS and PCR, and between 250.0 — 280.0
nm at 2 nm intervals for PLS.[4]
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e Use methanol as the blank.
3.2.4. Data Analysis
» Construct absorbance data matrices for the calibration set at the selected wavelengths.

» Use the appropriate chemometric software to build the calibration models (CLS, PCR, or
PLS).

» Use the developed models to predict the concentrations of Paracetamol and Methocarbamol
in the validation set and the sample solutions.

o Evaluate the performance of the models based on parameters like the standard error of
prediction (SEP) and recovery percentages.
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Caption: Workflow for Ratio Spectra Derivative Spectrophotometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202203?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

